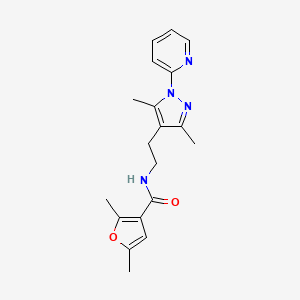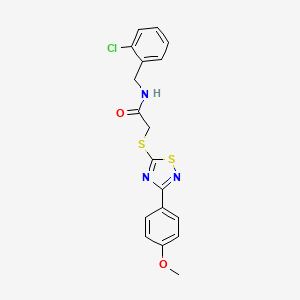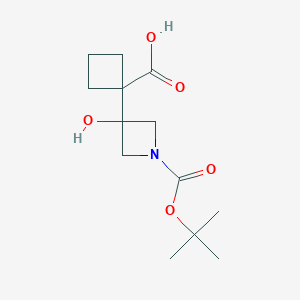![molecular formula C24H25ClN2O4 B2484962 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-41-8](/img/structure/B2484962.png)
1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multistep reactions, including condensation, cyclization, and alkylation processes. For example, methyl o-hydroxybenzoylpyruvate, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, produces 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon dehydration yield related dihydrochromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family showcases diverse ring conformations and substituent effects. Crystal structure analysis provides insight into their geometrical configuration, showing how different substituents and ring structures influence the overall shape and stability of the molecules (Grubenmann et al., 1993).
Chemical Reactions and Properties
The reactivity of these compounds includes their ability to undergo further functionalization through reactions such as acylation and hydrogenation. Their chemical behavior is significantly influenced by the presence of electron-donating and withdrawing groups, which affect their reactivity towards nucleophiles and electrophiles alike (Tiwari et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are pivotal for understanding the applications and handling of these compounds. Solubility in various solvents can indicate potential applications in pharmaceutical formulations or material science (Palai et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are crucial for their functionality in various applications. For instance, photophysical property analysis shows potential utility in optoelectronic devices due to their unique absorption and emission characteristics (Wu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Photoluminescent Conjugated Polymers
Research on π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are chemically related to the compound of interest, has shown promising applications in the field of electronic devices. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthesis and Crystal Structures
Another study focused on the synthesis and crystallographic analysis of compounds structurally related to 1,2-dihydropyrroles, revealing insights into their molecular configurations and potential chemical reactivity (Shi et al., 2007).
Hypotensive Agents
Research into compounds with a similar structure has explored their potential as hypotensive agents, indicating the broader pharmaceutical research applications of such chemical structures. Compounds tested for their ability to relax blood vessels showed significant activity, pointing towards their potential utility in medical research (Eguchi et al., 1991).
Organic Solar Cells
The application of polymers related to the compound of interest in organic solar cells has been studied, highlighting the potential of these materials in enhancing the performance of photovoltaic devices. For example, doping Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain compounds resulted in improved conductivity and work function, leading to higher power conversion efficiency in organic solar cells (Zeng et al., 2020).
Chemosensors for Metal Ions
The synthesis and characterization of compounds incorporating naphthoquinone units have shown remarkable selectivity towards Cu2+ ions, indicating their potential application as chemosensors for transition metal ions. This research suggests the possibility of developing sensitive detection methods for specific ions in various environments (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(diethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-26(5-2)11-12-27-21(15-7-6-8-16(25)13-15)20-22(28)18-10-9-17(30-3)14-19(18)31-23(20)24(27)29/h6-10,13-14,21H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAADANJQZIPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(butan-2-yl)acetamide](/img/structure/B2484890.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2484891.png)
![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)
![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)
![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
methanone](/img/structure/B2484896.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)
